3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine
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Overview
Description
3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted benzodioxin ring and an azetidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It’s known that many antibacterial agents work by inhibiting essential biochemical pathways in bacteria, leading to bacterial death .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial biofilm formation, suggesting they may interfere with quorum sensing or other biofilm-related pathways .
Result of Action
The compound has been found to exhibit antibacterial activity, with significant biofilm inhibition against Escherichia coli and Bacillus subtilis . This suggests that the compound may lead to the death of these bacteria or inhibit their ability to form biofilms, which are protective structures that can enhance bacterial resistance to antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 8-chloro-2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring is introduced via nucleophilic substitution reactions. For instance, the benzodioxin intermediate can be reacted with azetidine derivatives in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Final Coupling Step: The final step involves coupling the benzodioxin and azetidine intermediates. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the chloro group or other substituents on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)azetidine
Uniqueness
Compared to similar compounds, 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine is unique due to the presence of both the chloro-substituted benzodioxin ring and the azetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-8(3-9-6-14-7-9)5-11-12(10)16-2-1-15-11/h4-5,9,14H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUDVDDHQADKAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CC3CNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588376 |
Source
|
Record name | 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937624-75-4 |
Source
|
Record name | 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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